N-(2-benzoyl-1-benzofuran-3-yl)-4-butoxybenzamide
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Overview
Description
N-(2-benzoyl-1-benzofuran-3-yl)-4-butoxybenzamide is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-4-butoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the benzoyl group at the 2-position and the butoxybenzamide group at the 4-position. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce waste, and increase the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing groups, while reduction may yield more saturated benzofuran derivatives.
Scientific Research Applications
N-(2-benzoyl-1-benzofuran-3-yl)-4-butoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-4-butoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-1-benzofuran-3-yl)acetamide
- N-(2-benzoyl-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide
- 2-benzoyl-1-benzofuran-3-amine
Uniqueness
N-(2-benzoyl-1-benzofuran-3-yl)-4-butoxybenzamide is unique due to its specific structural features, including the butoxybenzamide group at the 4-position. This structural uniqueness may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C26H23NO4 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-4-butoxybenzamide |
InChI |
InChI=1S/C26H23NO4/c1-2-3-17-30-20-15-13-19(14-16-20)26(29)27-23-21-11-7-8-12-22(21)31-25(23)24(28)18-9-5-4-6-10-18/h4-16H,2-3,17H2,1H3,(H,27,29) |
InChI Key |
IEFNATSEWLURAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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